7-Bromoquinoxaline-2-carbaldehyde
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Overview
Description
7-Bromoquinoxaline-2-carbaldehyde is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocycles known for their diverse biological and chemical properties. The presence of a bromine atom at the 7th position and an aldehyde group at the 2nd position makes this compound particularly interesting for various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromoquinoxaline-2-carbaldehyde typically involves the bromination of quinoxaline-2-carbaldehyde. One common method includes the reaction of quinoxaline-2-carbaldehyde with bromine in the presence of a suitable solvent like acetic acid. The reaction is usually carried out at room temperature to ensure the selective bromination at the 7th position .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 7-Bromoquinoxaline-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: 7-Bromoquinoxaline-2-carboxylic acid.
Reduction: 7-Bromoquinoxaline-2-methanol.
Substitution: Various substituted quinoxalines depending on the nucleophile used.
Scientific Research Applications
7-Bromoquinoxaline-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoxaline derivatives.
Biology: It serves as a building block for the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research has shown its potential in the development of antimicrobial and anticancer agents.
Industry: It is used in the production of dyes, fluorescent materials, and electroluminescent materials
Mechanism of Action
The mechanism of action of 7-Bromoquinoxaline-2-carbaldehyde largely depends on its application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The bromine atom and the aldehyde group play crucial roles in its reactivity and binding affinity to these targets. The exact pathways involved can vary, but they often include the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules .
Comparison with Similar Compounds
Quinoxaline-2-carbaldehyde: Lacks the bromine atom, making it less reactive in certain substitution reactions.
7-Chloroquinoxaline-2-carbaldehyde: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
2-Chloroquinoline-3-carbaldehyde: Another heterocyclic compound with different positioning of functional groups, affecting its chemical behavior
Uniqueness: 7-Bromoquinoxaline-2-carbaldehyde is unique due to the presence of both a bromine atom and an aldehyde group, which confer distinct reactivity patterns and make it a valuable intermediate in the synthesis of various bioactive compounds and materials .
Properties
Molecular Formula |
C9H5BrN2O |
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Molecular Weight |
237.05 g/mol |
IUPAC Name |
7-bromoquinoxaline-2-carbaldehyde |
InChI |
InChI=1S/C9H5BrN2O/c10-6-1-2-8-9(3-6)12-7(5-13)4-11-8/h1-5H |
InChI Key |
MANFUZCPAWJZIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=C(N=C2C=C1Br)C=O |
Origin of Product |
United States |
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